Parthenin

描述

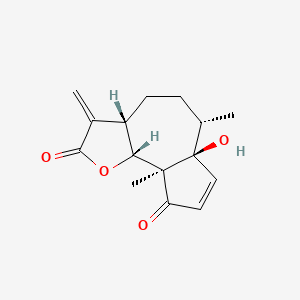

Structure

3D Structure

属性

IUPAC Name |

6a-hydroxy-6,9a-dimethyl-3-methylidene-4,5,6,9b-tetrahydro-3aH-azuleno[8,7-b]furan-2,9-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O4/c1-8-4-5-10-9(2)13(17)19-12(10)14(3)11(16)6-7-15(8,14)18/h6-8,10,12,18H,2,4-5H2,1,3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLQCRTZROWMVOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C3(C1(C=CC3=O)O)C)OC(=O)C2=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60871713 | |

| Record name | 6a-Hydroxy-6,9a-dimethyl-3-methylidene-3,3a,4,5,6,6a,9a,9b-octahydroazuleno[4,5-b]furan-2,9-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60871713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

508-59-8 | |

| Record name | Parthenin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85239 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

The Chemical Architecture of Parthenin: A Technical Guide for Scientific Professionals

An In-depth Examination of the Structure, Properties, and Molecular Interactions of a Prominent Sesquiterpene Lactone

Parthenin is a naturally occurring sesquiterpene lactone of the pseudoguaianolide (B12085752) class, predominantly isolated from the invasive weed Parthenium hysterophorus.[1][2][3] Recognized for its wide spectrum of biological activities, including phytotoxicity, allergenicity, and potent anti-cancer properties, this compound has garnered significant interest within the scientific community.[1][4] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and established molecular pathways, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Core Chemical and Physical Characteristics

This compound is a structurally complex molecule characterized by a fused ring system composed of a seven-membered ring, a cyclopentenone ring, and a reactive α-methylene-γ-lactone moiety.[1] This latter functional group, along with the cyclopentenone ring, is considered crucial for its biological activity, primarily through Michael-type additions with biological nucleophiles like the sulfhydryl groups of amino acids (e.g., cysteine).[1] The key physicochemical and structural properties of this compound are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₁₈O₄ | [5][6][7] |

| Molecular Weight | 262.30 g/mol | [5][6][8] |

| IUPAC Name | (3aS,6S,6aS,9aS,9bR)-6a-hydroxy-6,9a-dimethyl-3-methylidene-4,5,6,9b-tetrahydro-3aH-azuleno[8,7-b]furan-2,9-dione | [5][9] |

| CAS Number | 508-59-8 | [2][5][6][8] |

| Classification | Sesquiterpene Lactone (Pseudoguaianolide) | [1][2] |

| Appearance | White crystalline solid | [8][10] |

| Melting Point | 163-166 °C | [7][8][11] |

| Optical Rotation | [α]D²⁵ +7.02° (c = 2.71 in chloroform) | [8] |

| Solubility | Practically insoluble in water; Soluble in alcohol, chloroform (B151607), ether, ethyl acetate (B1210297) | [8] |

| UV Absorption Maxima | 215, 340 nm | [8] |

Spectroscopic Data for Structural Elucidation

The definitive structure of this compound has been elucidated and confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR data are fundamental to confirming the carbon skeleton and stereochemistry of this compound. The following data were obtained on a 500 MHz spectrometer.[10]

| Position | ¹H NMR (500 MHz, MeOD) δ [ppm] (J [Hz]) | ¹³C NMR (125 MHz, MeOD) δ [ppm] |

| 1 | - | 84.85 |

| 2 | 7.64 (d, 5.9) | - |

| 3 | - | 75.71 |

| 5 | 6.13 (d, 5.9) | - |

| 6a | 6.22 (d, 2.5) | - |

| 6b | 5.73 (d, 2.1) | - |

| 8 | 4.97 (d, 7.9) | 86.29 |

| 14 | 1.25 (s) | 18.93 |

| 15 | 1.12 (d, 7.6) | 17.67 |

| Carbonyl | - | 213.43, 172.84 |

Note: This table presents a selection of key assigned peaks as reported in the literature. Complete spectral data involves detailed 2D NMR experiments (COSY, HMBC) for full assignment.[10]

Infrared (IR) Spectroscopy

The IR spectrum of this compound shows a characteristic broad absorption band at 1707 cm⁻¹ , which is indicative of the carbonyl groups present in the molecule (ketone and lactone).[10]

Experimental Protocols

Isolation and Purification of this compound

The following protocol outlines a standard laboratory procedure for the extraction and purification of this compound from the leaves of Parthenium hysterophorus.[3]

-

Plant Material Collection and Preparation : Leaves of P. hysterophorus (10 kg) are collected and air-dried in the shade. The dried leaves are then ground into a fine powder.

-

Successive Solvent Extraction : A 50 g portion of the powdered leaf material is subjected to successive extraction using a Soxhlet apparatus. The solvents are used in order of increasing polarity: petroleum ether, followed by chloroform, and finally methanol (B129727). The extraction time for each solvent is typically 12 hours.[3]

-

Concentration : The methanol extract, which contains the highest concentration of this compound, is evaporated under reduced pressure to yield a crude residue (approx. 7 g).

-

Column Chromatography : The crude methanol residue is adsorbed onto silica (B1680970) gel (100-200 mesh). This material is then loaded onto a silica gel column.

-

Elution and Fractionation : The column is eluted with a gradient solvent system, starting with hexane (B92381) and gradually increasing the proportion of ethyl acetate. Fractions are collected systematically.

-

Purification : The fraction eluting at 2% ethyl acetate in hexane is collected. This fraction is then concentrated and re-chromatographed on a second silica gel column to yield pure this compound (approx. 25 mg).

-

Purity Analysis : The purity of the isolated compound is confirmed by Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).[12]

Structural Elucidation Methodology

-

NMR Spectroscopy : ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) spectra are recorded on a 500 MHz NMR spectrometer using deuterated methanol (MeOD) or chloroform (CDCl₃) as the solvent and Tetramethylsilane (TMS) as an internal standard.[12] Samples are prepared by dissolving 5-10 mg of pure this compound in approximately 0.6-0.7 mL of the deuterated solvent, followed by filtration into an NMR tube.[13]

-

Mass Spectrometry : High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) is performed to determine the exact mass and confirm the molecular formula (C₁₅H₁₈O₄).[10]

-

X-ray Crystallography : Single crystals of this compound suitable for X-ray diffraction are grown. Data is collected on a diffractometer, and the structure is solved. This compound crystallizes in a tetragonal system with the space group P4₁, and cell dimensions a=6.862(1) Å and c=28.681(8) Å.[14] This analysis provides unambiguous confirmation of the molecule's three-dimensional structure and absolute stereochemistry.

Visualization of Workflows and Signaling Pathways

Experimental Workflow: Isolation and Structure Elucidation

The following diagram illustrates the logical flow of the experimental protocol for obtaining pure this compound and confirming its chemical structure.

Molecular Mechanism: this compound-Induced Apoptosis and NF-κB Inhibition

This compound and its closely related analogue, parthenolide (B1678480), exert significant anti-cancer and anti-inflammatory effects by modulating key cellular signaling pathways. The diagram below synthesizes findings on its dual role in inducing programmed cell death (apoptosis) and suppressing the pro-inflammatory NF-κB pathway.[1][2][5][15]

References

- 1. The antiinflammatory sesquiterpene lactone parthenolide inhibits NF-kappa B by targeting the I kappa B kinase complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Parthenolide Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijcps.org [ijcps.org]

- 4. This compound—A Sesquiterpene Lactone with Multifaceted Biological Activities: Insights and Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. P19 a this compound Analog Induces Cell Lineage Dependent Apoptotic and Immunomodulatory Signaling in Acute Lymphoid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Parthenolide promotes apoptotic cell death and inhibits the migration and invasion of SW620 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Stimulation Versus Inhibition—Bioactivity of this compound, A Phytochemical From Parthenium hysterophorus L - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Effect of this compound--a sesquiterpene lactone from Parthenium hysterophorus--on early growth and physiology of Ageratum conyzoides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. research.reading.ac.uk [research.reading.ac.uk]

- 14. researchgate.net [researchgate.net]

- 15. Parthenolide induces apoptosis by activating the mitochondrial and death receptor pathways and inhibits FAK-mediated cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]

Parthenin: A Technical Guide on its Anticancer Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parthenin, a sesquiterpene lactone primarily isolated from the invasive weed Parthenium hysterophorus, has garnered significant attention in oncological research. Initially identified for its role in allelopathy and as a cause of contact dermatitis, subsequent investigations have revealed its potent cytotoxic and pro-apoptotic activities against a spectrum of cancer cells. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's anticancer effects, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the complex signaling pathways involved.

Core Mechanisms of Action in Cancer Cells

This compound exerts its anticancer effects through a multi-pronged approach, targeting several key cellular processes and signaling pathways that are often dysregulated in cancer. The primary mechanisms include the induction of apoptosis, cell cycle arrest, generation of reactive oxygen species (ROS), and inhibition of critical pro-survival signaling cascades.

Induction of Apoptosis

A primary mechanism of this compound's cytotoxicity is its ability to induce apoptosis, or programmed cell death, in cancer cells. This is achieved through the modulation of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

-

Intrinsic Pathway: this compound treatment has been shown to disrupt mitochondrial membrane potential. This leads to the release of cytochrome c from the mitochondria into the cytoplasm. [il] In the cytoplasm, cytochrome c forms a complex with Apaf-1, which in turn activates caspase-9, an initiator caspase. [il] Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3. [il, 32]

-

Modulation of Bcl-2 Family Proteins: The intrinsic pathway is tightly regulated by the Bcl-2 family of proteins. This compound has been observed to downregulate the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL, while upregulating pro-apoptotic proteins such as Bax. [il, 26, 32, 33] This shift in the Bax/Bcl-2 ratio promotes mitochondrial outer membrane permeabilization.[1]

-

Extrinsic Pathway: Some studies suggest this compound can also engage the extrinsic pathway. Parthenolide (B1678480), a closely related compound, has been shown to upregulate the expression of death receptors like TNFRSF10B (DR5), which can activate a caspase-8-dependent apoptotic cascade.[2]

-

Execution Phase: Both pathways converge on the activation of effector caspases, primarily caspase-3. Activated caspase-3 is a key executioner of apoptosis, responsible for cleaving numerous cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological changes of apoptosis. [il, 26]

Cell Cycle Arrest

This compound can halt the proliferation of cancer cells by inducing cell cycle arrest, preventing them from proceeding to division. The specific phase of arrest can be cell-type dependent.[3]

-

G0/G1 Phase Arrest: In several cancer cell lines, including acute lymphoid leukemia and bladder cancer, this compound and its analogs have been shown to cause an accumulation of cells in the G0/G1 phase of the cell cycle. [il, 26, 43] This arrest is often mediated by the upregulation of the tumor suppressor protein p53 and its downstream target, the cyclin-dependent kinase (CDK) inhibitor p21. [il]

-

G1/S Checkpoint Regulation: Upregulation of p21 inhibits the activity of CDK2/cyclin E complexes, which are essential for the transition from G1 to S phase. This compound has also been observed to downregulate cyclin D1, further contributing to G1 arrest.[3][4]

-

G2/M Phase Arrest: In other contexts, such as in cells treated with related taxane (B156437) drugs, prolonged mitotic arrest in the G2/M phase can trigger apoptosis.[5]

Generation of Reactive Oxygen Species (ROS)

This compound treatment can induce oxidative stress in cancer cells by increasing the intracellular levels of ROS.[6][7]

-

Mitochondrial Dysfunction: The increase in ROS is often linked to mitochondrial dysfunction, a key event in the intrinsic apoptotic pathway.

-

Apoptosis Trigger: Elevated ROS levels can damage cellular components like DNA, proteins, and lipids, and act as a trigger for apoptosis by promoting mitochondrial membrane permeabilization.

-

Signaling Molecule: ROS can also act as second messengers, modulating various signaling pathways, including those involved in cell survival and death. However, some studies on the related compound parthenolide suggest that ROS induction may not be the primary contributor to the inhibition of certain signaling pathways like JAK/STAT3.[6][7][8]

Inhibition of Pro-Survival Signaling Pathways

Chronic activation of pro-survival signaling pathways is a hallmark of many cancers, promoting proliferation and resistance to apoptosis. This compound and its analogs effectively inhibit several of these key pathways.

-

NF-κB Inhibition: The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, immunity, and cell survival. Its constitutive activation is common in cancer and contributes to drug resistance.[9][10] this compound is a well-documented inhibitor of the NF-κB pathway.[9][10][11] It can prevent the degradation of IκBα, the inhibitor of NF-κB, thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus to activate target genes.[9]

-

STAT3 Inhibition: The Signal Transducer and Activator of Transcription 3 (STAT3) is another transcription factor frequently overactive in cancer, promoting cell proliferation, survival, and angiogenesis.[12] Parthenolide has been shown to be a potent inhibitor of STAT3 signaling.[8][12] It can directly inhibit the activity of upstream kinases like Janus kinases (JAKs), particularly JAK2, which are responsible for phosphorylating and activating STAT3.[6][8]

Quantitative Data Summary

The cytotoxic efficacy of this compound is often quantified by its half-maximal inhibitory concentration (IC50), which varies across different cancer cell lines.

| Cell Line | Cancer Type | IC50 Value (µM) | Reference |

| SiHa | Cervical Cancer | 8.42 ± 0.76 | [1] |

| MCF-7 | Breast Cancer | 9.54 ± 0.82 | [1] |

| Raji | Burkitt's Lymphoma | 3.0 ± 0.60 | [il] |

| Jurkat | T-cell Leukemia | 1.0 ± 0.3 | [il] |

| THP-1 | Acute Monocytic Leukemia | 3.0 ± 0.4 | [il] |

| PC-3 | Prostate Cancer | 0.11 (Methanol Extract) | [13] |

Note: IC50 values can vary based on experimental conditions, such as exposure time and the specific assay used. The value for PC-3 cells corresponds to a methanolic extract of P. hysterophorus.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound's mechanism of action.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[14][15]

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product, which is insoluble.[14][15] The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[3]

-

Treatment: Treat the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for the desired time period (e.g., 24, 48 hours).[3]

-

MTT Addition: After incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[14]

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[14]

-

Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm).[14]

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[16][17][18]

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane.[16][17] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and can bind to these exposed PS residues.[16][17] Propidium Iodide (PI) is a fluorescent nucleic acid dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[16][17]

Protocol:

-

Cell Treatment: Culture and treat cells with this compound as desired. Include both negative (vehicle) and positive controls.

-

Cell Harvesting: Collect both adherent and suspension cells. For adherent cells, use a gentle detachment method (e.g., trypsin-EDTA) and wash with serum-containing media to neutralize the trypsin.[19]

-

Washing: Wash the cells (1-5 x 10⁵) once with ice-cold PBS.[19][20]

-

Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[18][20]

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution to the cell suspension.[17][19][20]

-

Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[19][20]

-

Dilution: Add 400 µL of 1X Binding Buffer to each tube.[20]

-

Flow Cytometry Analysis: Analyze the samples immediately (within 1 hour) using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Cell Cycle Analysis

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[21][22]

Principle: A fluorescent dye, such as Propidium Iodide (PI), stoichiometrically binds to DNA.[21] The amount of fluorescence emitted by a stained cell is therefore directly proportional to its DNA content. Cells in G2/M have twice the DNA content of cells in G0/G1, while cells in the S phase have an intermediate amount.

Protocol:

-

Cell Treatment & Harvesting: Treat approximately 1 x 10⁶ cells with this compound for the desired duration. Harvest the cells by centrifugation.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol (B145695) while gently vortexing. Fix the cells for at least 30 minutes (or overnight) at 4°C.[23][24]

-

Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[24]

-

RNase Treatment: Resuspend the cells in PBS containing RNase A (e.g., 100 µg/mL) to degrade RNA, which PI can also bind to, ensuring only DNA is stained. Incubate for at least 5 minutes at room temperature.[21][24]

-

PI Staining: Add PI solution (e.g., 50 µg/mL final concentration) to the cells.[24]

-

Incubation: Incubate for 20-30 minutes at room temperature in the dark.[23]

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting fluorescence data to generate a DNA content histogram. Analyze the histogram using cell cycle analysis software to quantify the percentage of cells in each phase.

Western Blotting for Protein Expression Analysis

Western blotting is used to detect and quantify the expression levels of specific proteins involved in this compound's mechanism of action (e.g., caspases, Bcl-2 family, NF-κB, p53).[5][25][26]

Principle: Proteins from cell lysates are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a membrane, which is subsequently probed with primary antibodies specific to the target protein. A secondary antibody conjugated to an enzyme or fluorophore is used for detection.

Protocol:

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[5][26]

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA or Bradford assay).[26]

-

Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes to denature the proteins.[26]

-

SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.[25]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[26]

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour to prevent non-specific antibody binding.[26]

-

Antibody Incubation: Incubate the membrane with a specific primary antibody overnight at 4°C, followed by washing and incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[26]

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using an imaging system or X-ray film.[5]

-

Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).[5]

Measurement of Intracellular ROS

This assay uses a cell-permeable fluorescent probe to detect overall levels of intracellular ROS.[27][28]

Principle: The probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) is non-fluorescent and readily diffuses into cells.[27][29] Inside the cell, esterases cleave the acetate (B1210297) groups, trapping the non-fluorescent DCFH within the cell.[27][28] In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF), which can be measured.[27][29]

Protocol:

-

Cell Seeding: Seed cells in a multi-well plate (e.g., 24-well or 96-well) and allow them to adhere.

-

Treatment: Treat cells with this compound for the desired time. Include a positive control (e.g., H₂O₂ or TBHP) and a negative control.[30]

-

DCFH-DA Loading: Remove the treatment media and wash the cells with pre-warmed PBS or serum-free media. Add DCFH-DA working solution (typically 10-25 µM) to the cells and incubate for 30 minutes at 37°C in the dark.[27][28][30]

-

Washing: Remove the DCFH-DA solution and wash the cells with PBS to remove any extracellular probe.[28]

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer (Excitation ~485-495 nm, Emission ~529-535 nm).[27][29]

-

Data Analysis: Quantify the fluorescence intensity and express it as a fold change relative to the untreated control.

Conclusion and Future Perspectives

This compound demonstrates significant anticancer potential by concurrently targeting multiple fundamental cellular processes. Its ability to induce apoptosis, halt the cell cycle, and inhibit key pro-survival pathways like NF-κB and STAT3 makes it a compelling candidate for further preclinical and clinical investigation. The multifaceted mechanism of action suggests it may be effective against a broad range of malignancies and could potentially circumvent certain forms of drug resistance. Future research should focus on optimizing its therapeutic index, exploring its efficacy in combination therapies, and developing novel drug delivery systems to enhance its bioavailability and tumor-specific targeting.

References

- 1. Effect of parthenolide on growth and apoptosis regulatory genes of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Parthenolide induces apoptosis via TNFRSF10B and PMAIP1 pathways in human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Parthenolide Induces Apoptosis and Cell Cycle Arrest of Human 5637 Bladder Cancer Cells In Vitro [mdpi.com]

- 4. Parthenolide induces apoptosis and cell cycle arrest of human 5637 bladder cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Parthenolide Inhibits STAT3 Signaling by Covalently Targeting Janus Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Parthenolide Inhibits STAT3 Signaling by Covalently Targeting Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Collateral Sensitivity of Parthenolide via NF-κB and HIF-α Inhibition and Epigenetic Changes in Drug-Resistant Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Parthenolide inhibits proliferation and invasion, promotes apoptosis, and reverts the cell-cell adhesion loss through downregulation of NF-κB pathway TNF-α-activated in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Parthenolide, an NF-κB inhibitor, suppresses tumor growth and enhances response to chemotherapy in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Parthenolide inhibits STAT3 signaling and attenuates angiotensin II-induced left ventricular hypertrophy via modulation of fibroblast activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. merckmillipore.com [merckmillipore.com]

- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 16. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 17. creative-diagnostics.com [creative-diagnostics.com]

- 18. bosterbio.com [bosterbio.com]

- 19. fn-test.com [fn-test.com]

- 20. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 21. Flow cytometry with PI staining | Abcam [abcam.com]

- 22. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 23. corefacilities.iss.it [corefacilities.iss.it]

- 24. wp.uthscsa.edu [wp.uthscsa.edu]

- 25. Apoptosis western blot guide | Abcam [abcam.com]

- 26. benchchem.com [benchchem.com]

- 27. benchchem.com [benchchem.com]

- 28. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 29. bioquochem.com [bioquochem.com]

- 30. cosmobiousa.com [cosmobiousa.com]

biological activities of sesquiterpene lactone parthenin

An In-depth Technical Guide on the Biological Activities of Sesquiterpene Lactone Parthenin

Introduction

This compound is a pseudoguaianolide (B12085752) sesquiterpene lactone that serves as the primary secondary metabolite of the invasive tropical weed Parthenium hysterophorus (Asteraceae).[1][2][3] This compound is responsible for many of the plant's biological characteristics, including its toxicity and allelopathic effects.[1][4] Structurally, this compound features an α-methylene-γ-lactone ring and an epoxide group, which are highly reactive and can interact with nucleophilic sites in biological molecules, such as the sulfhydryl groups of amino acids like cysteine.[2][5] This reactivity is believed to be the basis for its wide array of biological activities.[2] Despite its potential, the inherent toxicity of this compound remains a significant hurdle for its development as a therapeutic agent.[2][4] This technical guide provides a comprehensive overview of the multifaceted biological activities of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties, supported by quantitative data, detailed experimental protocols, and visualizations of its mechanisms of action.

Anticancer Activity

This compound and its derivatives have demonstrated significant potential as chemotherapeutic agents, exhibiting cytostatic, anti-proliferative, and anti-angiogenic effects across a range of human cancer cell lines.[3] Its anticancer activity is primarily attributed to its ability to induce programmed cell death (apoptosis) and inhibit key signaling pathways that promote cancer cell survival and proliferation.[6][7]

Mechanisms of Action

1.1.1. Induction of Apoptosis this compound is a potent inducer of apoptosis in cancer cells.[8] The process is often mediated through the intrinsic or mitochondrial pathway. This involves the modulation of the Bcl-2 family of proteins, leading to a decrease in anti-apoptotic proteins like Bcl-2 and Bcl-xL and an increase in pro-apoptotic proteins like Bax.[7][9] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, causing the release of cytochrome c into the cytosol.[10] Cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, which cleave cellular substrates like poly (ADP-ribose) polymerase (PARP), ultimately leading to cell death.[8][9][10] Studies have documented these effects, showing DNA fragmentation and the upregulation of p53, Bax, and caspases in parthenolide-treated cancer cells.[7][10]

1.1.2. Inhibition of Pro-Survival Signaling Pathways Two critical pathways constitutively active in many cancers and targeted by this compound are the Nuclear Factor-kappa B (NF-κB) and the Signal Transducer and Activator of Transcription 3 (STAT3) pathways.

-

NF-κB Inhibition: NF-κB controls the expression of genes crucial for tumor growth, metastasis, and suppression of apoptosis.[5] this compound predominantly acts by inhibiting the NF-κB pathway.[5] It has been shown to target and inhibit the IκB kinase (IKK) complex, which is responsible for phosphorylating the inhibitory protein IκBα.[11] By preventing IκBα degradation, this compound ensures that NF-κB remains sequestered and inactive in the cytoplasm, thereby blocking the transcription of its downstream anti-apoptotic target genes.[11][12]

-

STAT3 Inhibition: The STAT3 signaling pathway is frequently over-activated in various cancers and plays a key role in cell survival and proliferation.[13] this compound and its analogues have been found to be potent inhibitors of this pathway.[5][14] The mechanism involves the covalent targeting and inhibition of Janus kinases (JAKs), the primary upstream kinases that phosphorylate STAT3.[13][15][16] By inhibiting JAKs, this compound prevents the phosphorylation, dimerization, and nuclear translocation of STAT3, thus blocking its function as a transcription factor.[5][13]

1.1.3. Generation of Reactive Oxygen Species (ROS) Some studies suggest that this compound can induce apoptosis by promoting the accumulation of intracellular reactive oxygen species (ROS).[5] This increase in oxidative stress can damage cellular components, including DNA, and trigger the mitochondrial apoptotic pathway.[5][8]

Quantitative Cytotoxicity Data

The cytotoxic potency of this compound and its analogues has been quantified in numerous studies, typically reported as the half-maximal inhibitory concentration (IC50). These values vary depending on the cell line, whether the pure compound or a plant extract was used, and the specific analogue tested.

| Compound/Extract | Cell Line | Cancer Type | IC50 Value | Reference |

| Methanolic Extract | MCF-7 | Breast Cancer | 30.81 ng/mL | [17][18] |

| Parthenolide (B1678480) | MCF-7 | Breast Cancer | 9.54 ± 0.82 μM | [7] |

| Methanolic Extract | HeLa | Cervical Cancer | 5.35 ng/mL | [17][18] |

| Parthenolide | SiHa | Cervical Cancer | 8.42 ± 0.76 μM | [7] |

| Methanolic Extract | PC-3 | Prostate Cancer | 0.11 µM | [19] |

| This compound Analog (P19) | HL-60 | Myeloid Leukemia | 3.5 µM | [3][6] |

| This compound Analog (P19) | Raji | Lymphoid Leukemia | 3.0 ± 0.60 µM | [10][20] |

| This compound Analog (P19) | Jurkat | T-cell Leukemia | 1.0 ± 0.3 µM | [10][20] |

| This compound Analog (P16) | MOLT-4 | Lymphoblastic Leukemia | N/A (Inhibitory) | [3] |

| This compound Analog (P16) | PANC-1, Mia PaCa-2 | Pancreatic Cancer | 3.4 µM | [3] |

Visualized Signaling Pathways

Caption: this compound-induced intrinsic apoptotic pathway.

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Anti-inflammatory Activity

This compound demonstrates potent anti-inflammatory properties, which historically underpinned the use of its source plant, Tanacetum parthenium, in folk medicine for conditions like fever and arthritis.[21][22]

Mechanism of Action

The anti-inflammatory effects of this compound are mechanistically linked to its inhibition of the same key pathways implicated in its anticancer activity. By suppressing the NF-κB and JAK/STAT signaling cascades, this compound effectively reduces the expression and release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6).[2][3][23] The inhibition of IKK by this compound is a central event, preventing the activation of NF-κB in response to inflammatory stimuli.[11][21][24] Similarly, its targeting of JAKs blocks STAT3 activation, a critical step in inflammatory responses mediated by cytokines like IL-6.[13][16]

Caption: Inhibition of the JAK/STAT3 signaling pathway by this compound.

Antimicrobial Activity

This compound and extracts from P. hysterophorus exhibit a broad spectrum of antimicrobial activity against various pathogens.

Spectrum of Activity

Studies have shown that this compound and its derivatives are active against both Gram-positive and Gram-negative bacteria.[2][3] Various solvent extracts of P. hysterophorus have been tested, with ethyl acetate, acetone, and chloroform (B151607) extracts showing significant antimicrobial effects against bacteria like Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa, and yeasts such as Candida albicans and Saccharomyces cerevisiae.[25][26]

Quantitative Antimicrobial Data

Quantitative data for the antimicrobial activity of pure this compound is limited. Most studies report the zone of inhibition or Minimum Inhibitory Concentration (MIC) for crude plant extracts.

| Extract | Pathogen | Activity (Zone of Inhibition, mm) | MIC (mg/mL) | Reference |

| Ethyl Acetate | Bacillus subtilis | 30.6 ± 0.57 | N/A | [26] |

| Ethyl Acetate | Staphylococcus aureus | 28.3 ± 0.57 | N/A | [26] |

| Ethyl Acetate | Pseudomonas aeruginosa | 26.3 ± 0.57 | N/A | [26] |

| Ethyl Acetate | Candida albicans | 10.3 ± 1.54 | 50 | [25][26] |

| Ethyl Acetate | Saccharomyces cerevisiae | 18.6 ± 1.54 | 12.5 | [25][26] |

| Acetone | Bacillus subtilis | 26.3 ± 0.57 | N/A | [26] |

| Chloroform | Bacillus subtilis | 26.6 ± 0.57 | N/A | [26] |

Experimental Protocols & Workflows

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, or cytotoxicity.[18]

-

Principle: Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan (B1609692).[17][18] The amount of formazan produced is directly proportional to the number of living cells.

-

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow attachment.[18]

-

Compound Treatment: Aspirate the medium and add fresh medium containing various concentrations of this compound. Incubate for a specified period (e.g., 24, 48, or 72 hours).[18]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[18]

-

Formazan Solubilization: Carefully remove the supernatant and add 150-200 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to dissolve the purple formazan crystals.[10][18]

-

Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.[10][18]

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value is determined by plotting cell viability against compound concentration.[18]

-

Caption: A typical experimental workflow for an MTT cytotoxicity assay.

Antimicrobial Susceptibility: Agar (B569324) Well Diffusion

This method is used to assess the antimicrobial activity of a substance.[25]

-

Principle: An antimicrobial agent diffuses from a well through a solid agar medium inoculated with a test microorganism. If the agent is effective, it creates a clear zone of inhibition where microbial growth is prevented.

-

Protocol:

-

Media Preparation: Prepare and sterilize Mueller-Hinton agar plates.

-

Inoculation: Uniformly spread a standardized inoculum of the test microorganism onto the surface of the agar plates.

-

Well Creation: Aseptically punch wells (e.g., 6 mm diameter) into the agar.

-

Sample Addition: Add a defined volume of the test extract or pure this compound solution into the wells. A positive control (standard antibiotic) and a negative control (solvent) are also included.[25][26]

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Measurement: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone indicates greater antimicrobial activity.

-

Toxicological Profile

A significant challenge to the clinical application of this compound is its toxicity.[2] It is the primary antigen responsible for contact dermatitis in humans exposed to P. hysterophorus.[2] Furthermore, this compound has shown clastogenic effects, causing chromosomal aberrations in animal tissues, and can inhibit the synthesis of DNA, RNA, and proteins.[2] These toxicological concerns necessitate further research, potentially through the synthesis of derivatives that retain therapeutic efficacy while exhibiting reduced toxicity.[3]

Conclusion

This compound is a sesquiterpene lactone with a remarkable range of potent biological activities, including significant anticancer, anti-inflammatory, and antimicrobial effects. Its mechanisms of action are primarily centered on the modulation of critical cellular signaling pathways such as NF-κB and JAK/STAT, leading to the induction of apoptosis in cancer cells and the suppression of inflammatory responses. While the quantitative data underscores its potential, particularly in oncology, its clinical utility is currently hampered by a challenging toxicity profile. Future research should focus on structure-activity relationship studies and the development of novel, less toxic analogues to harness the full therapeutic potential of this versatile natural product.

References

- 1. This compound-A Sesquiterpene Lactone with Multifaceted Biological Activities: Insights and Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound—A Sesquiterpene Lactone with Multifaceted Biological Activities: Insights and Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound—A Sesquiterpene Lactone with Multifaceted Biological Activities: Insights and Prospects [mdpi.com]

- 4. This compound—A Sesquiterpene Lactone with Multifaceted Biological Activities: Insights and Prospects - ProQuest [proquest.com]

- 5. Parthenolide as Cooperating Agent for Anti-Cancer Treatment of Various Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Effect of parthenolide on growth and apoptosis regulatory genes of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Parthenolide promotes apoptotic cell death and inhibits the migration and invasion of SW620 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. P19 a this compound Analog Induces Cell Lineage Dependent Apoptotic and Immunomodulatory Signaling in Acute Lymphoid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Parthenolide Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Parthenolide inhibits proliferation and invasion, promotes apoptosis, and reverts the cell-cell adhesion loss through downregulation of NF-κB pathway TNF-α-activated in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Parthenolide inhibits STAT3 signaling and attenuates angiotensin II-induced left ventricular hypertrophy via modulation of fibroblast activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Parthenolide Inhibits STAT3 Signaling by Covalently Targeting Janus Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ijcmas.com [ijcmas.com]

- 18. benchchem.com [benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. ijmcmed.org [ijmcmed.org]

- 21. researchgate.net [researchgate.net]

- 22. Parthenolide, an inhibitor of the nuclear factor-kappaB pathway, ameliorates cardiovascular derangement and outcome in endotoxic shock in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. researchgate.net [researchgate.net]

- 25. scialert.net [scialert.net]

- 26. researchgate.net [researchgate.net]

Parthenin: A Technical Guide to its Natural Occurrence, Extraction, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Parthenin, a sesquiterpene lactone of the pseudoguaianolide (B12085752) type, is a prominent secondary metabolite of the invasive tropical weed Parthenium hysterophorus (Asteraceae).[1] This compound is responsible for a multitude of the plant's biological activities, including its toxicity, allergenicity, and allelopathic effects.[1][2] Despite its detrimental properties, this compound has garnered significant interest in the scientific community for its potential therapeutic applications, including anti-cancer, anti-inflammatory, and anti-parasitic activities.[1][2] This technical guide provides an in-depth overview of the natural sources of this compound, its biosynthesis, detailed protocols for its extraction and isolation, and an examination of its interactions with key cellular signaling pathways.

Natural Occurrence and Biosynthesis

This compound is primarily isolated from Parthenium hysterophorus, a weed native to tropical America that has become a global invasive species.[3] The compound is sequestered in glandular trichomes, specifically the capitate-sessile type, which are present on various parts of the plant.[1][4] The highest concentrations of this compound are typically found in the leaves and inflorescence.[1][5]

The biosynthesis of this compound occurs via the mevalonic acid pathway, a common route for the synthesis of terpenes and other isoprenoids in plants.[1][4] The pathway begins with the formation of farnesyl pyrophosphate.[1][2] While the general pathway for sesquiterpene lactone biosynthesis is understood, the precise enzymatic steps that differentiate the formation of this compound from other sesquiterpene lactones are not yet fully elucidated.[1][5] this compound production continues throughout the life of the plant, reaching its peak during the reproductive stages.[1][6] Under natural conditions, this compound is released into the environment through ruptured trichomes, root exudates, and the decomposition of plant tissues.[1][2]

Table 1: this compound Content in Parthenium hysterophorus

| Plant Part | This compound Content (% on dry weight basis) | Reference |

| Leaves | 0.30% | [1][5] |

| Inflorescence | 0.30% | [1][5] |

| Fruits | 0.15% | [1][5] |

| Roots | 0.10% | [1][5] |

| Stem | 0.02% | [1][5] |

Experimental Protocols: Extraction and Isolation

The extraction and isolation of this compound from P. hysterophorus are critical steps for its study and potential application. Various methods have been developed, ranging from traditional solvent extraction to more modern techniques.

Traditional Method: Soxhlet Extraction and Column Chromatography

This classic method involves the exhaustive extraction of the plant material with a series of solvents, followed by purification using column chromatography.

Protocol:

-

Plant Material Preparation: Air-dry the aerial parts (leaves and flowers) of P. hysterophorus in the shade and grind them into a fine powder.[7]

-

Soxhlet Extraction:

-

Place approximately 50 g of the powdered plant material into a thimble.

-

Cover the thimble with filter paper to prevent the passage of solid material.

-

Perform successive extractions using a Soxhlet apparatus with solvents of increasing polarity, such as petroleum ether, chloroform, and finally methanol (B129727).[7] The extraction time for each solvent is typically around 12 hours.[8]

-

-

Concentration: Evaporate the methanol extract under reduced pressure using a rotary evaporator to obtain a crude residue.[7]

-

Column Chromatography:

-

Prepare a slurry of silica (B1680970) gel (100-200 mesh) in hexane (B92381) and pack it into a glass column.

-

Adsorb the crude methanolic residue onto a small amount of silica gel.

-

Load the adsorbed sample onto the top of the prepared column.

-

Elute the column with a gradient of ethyl acetate (B1210297) in hexane, starting with a low polarity mixture (e.g., 2% ethyl acetate in hexane) and gradually increasing the polarity.

-

Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).[7]

-

Combine the fractions containing pure this compound and evaporate the solvent to yield the crystalline compound.

-

Modern Method: Ultrasound-Assisted Extraction (UAE)

Ultrasound-assisted extraction is a more rapid and efficient alternative to traditional methods.

Protocol:

-

Plant Material Preparation: Prepare the powdered plant material as described in the traditional method.

-

Ultrasonic Extraction:

-

Filtration and Concentration: Filter the mixture to remove the solid plant material and concentrate the filtrate under reduced pressure to obtain the crude extract.[7]

-

Purification: The crude extract can then be purified using column chromatography as described in the traditional method.

Signaling Pathways and Biological Activity

This compound exerts its biological effects by modulating key cellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are crucial in regulating inflammation, cell proliferation, and apoptosis.

Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory properties of this compound are largely attributed to its ability to inhibit the NF-κB signaling pathway.[9][10] NF-κB is a transcription factor that plays a central role in the inflammatory response by upregulating the expression of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[9][10] this compound is thought to directly interact with and inhibit IκB kinase (IKK), an enzyme essential for the activation of NF-κB.

Modulation of the MAPK Signaling Pathway

The anticancer properties of this compound are linked to its modulation of the MAPK signaling pathway, which is involved in cell proliferation, differentiation, and apoptosis.[9][10] By interfering with this pathway, this compound can induce apoptosis in cancer cells.

Experimental Workflow

The overall process from plant material to purified this compound and subsequent biological analysis can be visualized as a streamlined workflow.

Conclusion

This compound, a readily available sesquiterpene lactone from the invasive weed Parthenium hysterophorus, presents a dual character of being a toxic compound and a potential therapeutic agent. Its natural abundance and well-established extraction and purification protocols make it an accessible molecule for further research. The elucidation of its inhibitory effects on key signaling pathways like NF-κB and MAPK provides a solid foundation for its exploration in drug development, particularly in the areas of anti-inflammatory and anti-cancer therapies. This guide provides the foundational technical information for researchers to harness the potential of this intriguing natural product.

References

- 1. This compound—A Sesquiterpene Lactone with Multifaceted Biological Activities: Insights and Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. researchgate.net [researchgate.net]

- 4. repository.up.ac.za [repository.up.ac.za]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. ijcps.org [ijcps.org]

- 9. Exploring the Phytochemistry, Signaling Pathways, and Mechanisms of Action of Tanacetum parthenium (L.) Sch.Bip.: A Comprehensive Literature Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

The Dual Nature of a Noxious Weed: A Technical Guide to the Phytotoxic Effects of Parthenium hysterophorus and Parthenin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Parthenium hysterophorus L., a notoriously invasive weed, poses a significant threat to global agriculture and biodiversity due to its profound allelopathic properties. The primary phytotoxic agent responsible for this activity is the sesquiterpene lactone, parthenin. This technical guide provides an in-depth analysis of the phytotoxic effects of P. hysterophorus and this compound, offering a comprehensive resource for researchers, scientists, and professionals in drug development. This document details the inhibitory effects on seed germination and plant growth, outlines key experimental protocols for phytotoxicity assessment, and visually represents the underlying molecular mechanisms and experimental workflows.

Introduction

Parthenium hysterophorus, commonly known as congress grass or famine weed, is an aggressive annual herb belonging to the Asteraceae family.[1] Its rapid proliferation and displacement of native flora are largely attributed to its potent allelopathic capabilities, primarily mediated by the release of secondary metabolites.[1] Among these, the sesquiterpene lactone this compound is the most abundant and biologically active, exerting significant phytotoxic effects on a wide range of plant species.[2] Understanding the precise mechanisms of this phytotoxicity is crucial for developing effective weed management strategies and exploring the potential of this compound and its derivatives as natural herbicides or other bioactive compounds.

Phytotoxic Effects on Plant Growth and Development

The allelopathic impact of P. hysterophorus and this compound manifests in various ways, most notably through the inhibition of seed germination and the suppression of seedling growth. These effects are concentration-dependent, with higher concentrations of aqueous extracts or pure this compound leading to greater inhibition.[3]

Inhibition of Seed Germination

Aqueous extracts from different parts of P. hysterophorus (leaf, flower, shoot, and root) have been shown to significantly reduce or completely inhibit seed germination in a variety of crops and weeds.[4][5] The flower and leaf extracts are generally the most potent, which is consistent with the higher concentration of this compound and other phenolic compounds in these tissues.[4]

Impairment of Seedling Growth

For seeds that do germinate, subsequent seedling growth is often severely stunted. This includes a reduction in root and shoot length, as well as a decrease in fresh and dry biomass.[5] Roots are typically more sensitive to the phytotoxic effects than shoots, likely due to their direct and continuous contact with the allelochemicals in the soil or growth medium.[4] The inhibition of root growth is characterized by swelling, blackening of the root tip, and a lack of root hair formation.[6]

Quantitative Data on Phytotoxic Effects

The following tables summarize the quantitative data from various studies on the phytotoxic effects of Parthenium hysterophorus extracts and this compound on different plant species.

Table 1: Effect of Parthenium hysterophorus Aqueous Extracts on Seed Germination (%)

| Plant Species | Extract Source | Concentration (%) | Germination Inhibition (%) | Reference |

| Soybean (Glycine max) | Flower | 5, 10, 15 | 100 | [4] |

| Haricot Bean (Phaseolus vulgaris) | Flower | 5, 10, 15 | 100 | [4] |

| Wheat (Triticum aestivum) | Shoot | 4 | 75 (root growth reduction) | [3] |

| Velvetleaf (Abutilon theophrasti) | Shoot | 4 | 60 (root growth reduction) | [3] |

| Rice (Oryza sativa) | Whole Plant | 25 | Significant Inhibition | |

| Sweet Corn (Zea mays) | Whole Plant | 25 | Significant Inhibition | |

| Cowpea (Vigna unguiculata) | Whole Plant | 25 | Significant Inhibition | |

| Sesame (Sesamum indicum) | Leaf | 5 | 100 | [7] |

| Tomato (Lycopersicon esculentum) | Leaf | 5 | 100 | [7] |

Table 2: Effect of Parthenium hysterophorus Extracts and this compound on Seedling Growth (Reduction in Length)

| Plant Species | Treatment | Concentration | Shoot Length Reduction (%) | Root Length Reduction (%) | Reference |

| Soybean (Glycine max) | Flower Extract | 5, 10, 15 | 100 | 100 | [4] |

| Haricot Bean (Phaseolus vulgaris) | Flower Extract | 5, 10, 15 | 100 | 100 | [4] |

| Amaranthus viridis | This compound | 0.5 - 2 mM | Significant | Greater than shoot | [6] |

| Cassia occidentalis | This compound | 0.5 - 2 mM | Significant | Greater than shoot | [6] |

| Echinochloa crus-galli | This compound | 0.5 - 2 mM | Significant | Greater than shoot | [6] |

| Phalaris minor | This compound | 0.5 - 2 mM | Significant | Greater than shoot | [6] |

| Wheat (Triticum aestivum) | Leaf Extract | Not specified | Significant | Significant | [8] |

Molecular Mechanisms of Phytotoxicity

The phytotoxic effects of this compound are multifaceted, involving the disruption of several fundamental cellular processes.

Inhibition of Mitosis

This compound has been shown to suppress mitotic activity in the root tip cells of plants like onion.[6] This inhibition of cell division is a primary contributor to the observed reduction in root and shoot elongation.

Induction of Oxidative Stress

This compound induces the production of reactive oxygen species (ROS) in plant cells, leading to oxidative stress.[9] This oxidative stress can cause damage to cellular components, including lipids, proteins, and nucleic acids, ultimately leading to cell death.

Disruption of Membrane Integrity

A key consequence of oxidative stress is lipid peroxidation, which compromises the integrity of cellular membranes. This is evidenced by increased electrolyte leakage from treated plant tissues, a common indicator of cell membrane damage.[6][10]

Interference with Photosynthesis

This compound treatment leads to a significant reduction in the chlorophyll (B73375) content of leaves, which in turn inhibits photosynthesis.[6][9] This disruption of the plant's primary energy production pathway contributes to the overall stunting of growth.

Alteration of Hormonal Signaling

The reduction in seedling root and shoot length may also be attributed to the interference of this compound with the function of plant hormones such as gibberellins (B7789140) and indoleacetic acid (IAA), which are crucial for cell division and elongation.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the phytotoxic effects of P. hysterophorus and this compound.

Preparation of Aqueous Extracts

-

Plant Material Collection: Collect fresh Parthenium hysterophorus plants at the flowering stage. Separate the plant into different parts (leaf, flower, shoot, root).

-

Drying and Grinding: Air-dry the plant parts in the shade and then grind them into a fine powder using a mechanical grinder.

-

Extraction: Soak a known weight of the powdered plant material (e.g., 5g, 10g, 15g) in a specific volume of distilled water (e.g., 100 mL) for 24 hours at room temperature to prepare different concentrations (w/v) of the aqueous extract.[4]

-

Filtration: Filter the mixture through cheesecloth or Whatman No. 1 filter paper to obtain the aqueous extract. The filtrate can be centrifuged to remove any remaining particulate matter.

Seed Germination and Seedling Growth Bioassay

-

Seed Sterilization: Surface sterilize the seeds of the test plant species with a 0.1% mercuric chloride solution for one minute, followed by thorough rinsing with distilled water.

-

Petri Dish Preparation: Place a layer of Whatman No. 1 filter paper in sterile Petri dishes (9 cm diameter).

-

Treatment Application: Place a known number of seeds (e.g., 20-25) in each Petri dish. Add a specific volume (e.g., 5-10 mL) of the prepared aqueous extract of the desired concentration. Use distilled water as a control.[4]

-

Incubation: Incubate the Petri dishes at room temperature (e.g., 25 ± 2°C) with a defined photoperiod (e.g., 12 hours light/12 hours dark).

-

Data Collection: Record the number of germinated seeds daily for a specified period (e.g., 7-10 days). After the incubation period, measure the root and shoot length of the seedlings. Determine the fresh and dry weight of the seedlings.

Determination of Chlorophyll Content

-

Extraction: Extract chlorophyll from a known weight of fresh leaf tissue using 80% acetone (B3395972) or dimethyl sulfoxide (B87167) (DMSO).[6]

-

Spectrophotometry: Measure the absorbance of the extract at 645 nm and 663 nm using a spectrophotometer.

-

Calculation: Calculate the total chlorophyll content using Arnon's equation: Total Chlorophyll (mg/g fresh weight) = [20.2 (A645) + 8.02 (A663)] x (V / 1000 x W) Where: A = absorbance at the respective wavelength, V = final volume of the chlorophyll extract (mL), and W = fresh weight of the leaf tissue (g).

Measurement of Electrolyte Leakage

-

Sample Preparation: Take a known weight of fresh leaf tissue from both control and treated plants.

-

Washing: Thoroughly wash the leaf samples with deionized water to remove any surface contaminants.

-

Incubation: Place the samples in a test tube containing a known volume of deionized water and incubate at room temperature for a specific duration (e.g., 2-4 hours).

-

Initial Conductivity: Measure the electrical conductivity (EC1) of the solution using a conductivity meter.

-

Total Conductivity: Autoclave the samples at 121°C for 15-20 minutes to cause complete cell disruption and release of all electrolytes. Cool the solution to room temperature and measure the final electrical conductivity (EC2).

-

Calculation: Calculate the percentage of electrolyte leakage using the formula: Electrolyte Leakage (%) = (EC1 / EC2) x 100

Extraction and Quantification of this compound using HPLC

-

Extraction: Extract this compound from dried and powdered P. hysterophorus plant material using a suitable solvent such as methanol (B129727) or chloroform.

-

Chromatographic Conditions: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 column. The mobile phase can be a gradient of acetonitrile (B52724) and water.[11]

-

Detection: Detect this compound using a UV detector at a wavelength of approximately 215 nm.

-

Quantification: Prepare a standard curve using pure this compound. Quantify the amount of this compound in the plant extracts by comparing the peak area with the standard curve.

Visualizing Mechanisms and Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: Experimental workflow for assessing phytotoxicity.

Caption: Proposed signaling pathway of this compound phytotoxicity.

Caption: Logical relationship of phytotoxic components.

Conclusion

The comprehensive data presented in this guide underscore the potent phytotoxic effects of Parthenium hysterophorus and its primary allelochemical, this compound. The detailed experimental protocols provide a standardized framework for future research in this area. The visualized signaling pathways offer insights into the molecular mechanisms underlying these effects, which can be instrumental for the development of novel, natural herbicides and other bioactive molecules. For professionals in drug development, the cytotoxic properties of this compound, while detrimental to plants, may offer a starting point for investigating its potential in other biological systems, provided its toxicity can be selectively targeted. Further research into the structure-activity relationships of this compound and its derivatives is warranted to fully exploit the chemical arsenal (B13267) of this formidable weed.

References

- 1. li01.tci-thaijo.org [li01.tci-thaijo.org]

- 2. prometheusprotocols.net [prometheusprotocols.net]

- 3. Cytokinin, gibberellin and auxin regulate parthenocarpy in cucumber via modulating downstream auxin signaling network - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Assessment of phytotoxicity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. waterontheweb.org [waterontheweb.org]

- 9. mdpi.com [mdpi.com]

- 10. This compound—A Sesquiterpene Lactone with Multifaceted Biological Activities: Insights and Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Parthenin: A Promising Sesquiterpene Lactone for Anticancer Therapy

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Parthenin, a sesquiterpene lactone primarily isolated from the invasive weed Parthenium hysterophorus, has emerged as a molecule of significant interest in oncology research. Possessing a characteristic α-methylene-γ-lactone ring, this compound and its analogues exhibit potent cytotoxic and pro-apoptotic activities across a spectrum of cancer cell lines. This technical guide provides a comprehensive overview of the current understanding of this compound's anticancer potential, focusing on its mechanisms of action, summarizing key quantitative data from preclinical studies, and detailing relevant experimental protocols. The intricate signaling pathways modulated by this compound, including the NF-κB and STAT3 pathways, are elucidated through detailed diagrams to provide a clear visual representation of its molecular interactions. This document aims to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating further exploration of this compound and its derivatives as next-generation anticancer agents.

Introduction

The quest for novel, effective, and less toxic anticancer agents has led researchers to explore the vast chemical diversity of natural products. Sesquiterpene lactones (STLs), a large group of plant-derived secondary metabolites, have garnered considerable attention for their wide range of biological activities, including potent antitumor effects.[1][2] this compound, a prominent member of the pseudoguaianolide (B12085752) class of STLs, has been the subject of numerous studies investigating its therapeutic potential.[2][3] While its toxicity has been a concern, recent research has focused on the synthesis of this compound analogues with improved anticancer efficacy and reduced toxicity.[1][2][3] This guide synthesizes the existing preclinical data on this compound and its derivatives, offering a detailed examination of their anticancer properties.

Mechanism of Action

This compound exerts its anticancer effects through a multi-pronged approach, targeting several key cellular processes and signaling pathways crucial for cancer cell survival and proliferation. The presence of an α-methylene-γ-lactone moiety is critical for its biological activity, enabling it to interact with nucleophilic sites in biological macromolecules, particularly sulfhydryl groups of cysteine residues in proteins.[2][3]

Induction of Apoptosis

A primary mechanism by which this compound and its analogues induce cancer cell death is through the activation of apoptosis, or programmed cell death. This is achieved through both the intrinsic (mitochondrial) and extrinsic pathways.

-

Intrinsic Pathway: this compound treatment has been shown to disrupt mitochondrial function. For instance, the this compound analog P19 was found to induce mitochondrion-mediated apoptosis by promoting the localization of the pro-apoptotic protein Bax to the mitochondria and increasing cytosolic calcium levels in acute lymphoid leukemia (ALL) cells.[4] This leads to the release of cytochrome c into the cytoplasm, which in turn activates a cascade of caspases, including caspase-3 and caspase-8, ultimately leading to the cleavage of poly-ADP ribose polymerase (PARP) and DNA fragmentation.[4] Studies on parthenolide (B1678480), a closely related sesquiterpene lactone, have shown similar effects, with decreased levels of anti-apoptotic proteins like Bcl-2 and Bcl-xL and increased levels of cleaved caspase-3 in colorectal cancer cells.[5] In human cervical (SiHa) and breast (MCF-7) cancer cells, parthenolide up-regulated the expression of p53 and Bax while down-regulating Bcl-2.[6]

-

Extrinsic Pathway: Parthenolide has been observed to induce the expression of death receptor 5 (DR5), leading to the cleavage of caspase-8 and the formation of truncated Bid (t-Bid), which can then activate the mitochondrial pathway.[7]

Cell Cycle Arrest

This compound and its derivatives can halt the progression of the cell cycle, thereby inhibiting cancer cell proliferation. The this compound analog P19 has been shown to cause cell cycle arrest at the G0/G1 phase in Raji cells.[4] Similarly, parthenolide induced G1 phase arrest in human 5637 bladder cancer cells by modulating the expression of cyclin D1 and phosphorylated cyclin-dependent kinase 2.[8][9] In other cancer cell types, parthenolide has been reported to induce arrest at the S or G2/M phase, suggesting a cell-type-dependent effect.[8]

Inhibition of Key Signaling Pathways

This compound and its analogues have been shown to modulate several critical signaling pathways that are often dysregulated in cancer.

-

NF-κB Pathway: The transcription factor NF-κB plays a pivotal role in inflammation, immunity, cell survival, and proliferation, and its constitutive activation is a hallmark of many cancers.[10] Parthenolide is a well-documented inhibitor of the NF-κB signaling pathway.[10][11][12][13] It can inhibit the IκB kinase (IKK) complex, which is responsible for phosphorylating the inhibitory protein IκBα.[11][12][13] This prevents the degradation of IκBα and the subsequent translocation of NF-κB to the nucleus, thereby blocking the transcription of NF-κB target genes that promote cancer cell survival and proliferation. Parthenolide has also been suggested to directly interact with the p65 subunit of NF-κB.[10]

-

STAT3 Pathway: Signal transducer and activator of transcription 3 (STAT3) is another transcription factor that is aberrantly activated in numerous cancers and contributes to tumor growth and progression.[14][15] Parthenolide has been shown to inhibit STAT3 signaling.[14] It can covalently target and inhibit Janus kinases (JAKs), the upstream kinases that phosphorylate and activate STAT3.[16][17][18] By inhibiting JAKs, parthenolide prevents the phosphorylation, dimerization, and nuclear translocation of STAT3, thus downregulating the expression of its target genes.[10][16]

-

PI3K/Akt and MAPK/ERK Pathways: The this compound analog P16 has demonstrated the ability to down-regulate the PI3K/Akt and ERK pathways in human acute lymphoblastic leukemia MOLT-4 cells.[3] Parthenolide has also been shown to inhibit the B-Raf/MAPK/Erk pathway in non-small cell lung cancer cells.[19]

Induction of Oxidative Stress

This compound can induce the production of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and subsequent cell death.[4] However, in some contexts, the anticancer effects of parthenolide appear to be independent of ROS generation.[4][16][17][18]

Quantitative Data on Anticancer Activity

The following tables summarize the in vitro and in vivo anticancer activities of this compound and its analogues from various studies.

Table 1: In Vitro Cytotoxicity of this compound and its Analogues

| Compound | Cancer Cell Line | Cell Type | IC50 Value | Reference |

| This compound | P815 | Murine Mastocytoma | - | [20] |

| This compound | L1210 | Murine Leukemia | - | [20] |

| This compound | M-1 | Murine Rhabdomyosarcoma | - | [20] |

| This compound Analogue P16 | MOLT-4 | Human Acute Lymphoblastic Leukemia | - | [2] |

| This compound Analogue P16 | PANC-1, Mia PaCa-2, AsPC-1 | Human Pancreatic Adenocarcinoma | 3.4 µM | [1][2] |

| This compound Analogue P19 | HL-60 | Human Myeloid Leukemia | 3.5 µM | [1][2] |

| This compound Analogue P19 | Raji | Human Burkitt's Lymphoma | 3 µM | [4] |

| Spiro-isoxazolidine derivative (SLPAR13) | HL-60, SiHa, HeLa | Human Leukemia, Cervical Cancer | - | [1][2] |

| Parthenolide | SW620 | Human Colorectal Cancer | 5-40 µM (dose-dependent) | [5] |

| Parthenolide | MDA-MB-231, Du145, MDA-MB-468, HCT116 | Human Breast, Prostate, Colon Cancer | - | [16] |

| Parthenolide | 5637 | Human Bladder Cancer | 2.5–10 μM (dose- and time-dependent) | [8] |

| Parthenolide | SiHa | Human Cervical Cancer | 8.42 ± 0.76 μM | |

| Parthenolide | MCF-7 | Human Breast Cancer | 9.54 ± 0.82 μM | [6] |

| Parthenolide | GLC-82 | Human Non-Small Cell Lung Cancer | 6.07 ± 0.45 to 15.38 ± 1.13 μM | [19] |

| P. hysterophorus Ethanol Extract | MCF-7 | Human Breast Cancer | 67.34% inhibition at 100 µg/ml | [21][22] |

| P. hysterophorus Ethanol Extract | HeLa | Human Cervical Cancer | 57.88% inhibition at 100 µg/ml | [21][22] |

| P. hysterophorus Ethanol Extract | HepG2 | Human Liver Cancer | 65.16% inhibition at 100 µg/ml | [21][22] |

Table 2: In Vivo Antitumor Activity of this compound and its Derivatives

| Compound | Tumor Model | Administration | Dose | Outcome | Reference |

| This compound | Ehrlich Ascites Carcinoma (EAC) in mice | i.p. | - | High toxicity, no significant antitumor activity | [1] |

| Spiro derivative 2t | Ehrlich Ascites Carcinoma (EAC) in mice | i.p. | 100 mg/kg | Significant tumor growth inhibition (up to 60% regression) | [1] |

| Spiro derivative 2t | Ehrlich Ascites Carcinoma (EAC) in mice | i.p. | 200 mg/kg | Toxic (mortality) | [1] |

| Parthenolide | Human oral cancer xenografts in nude mice | - | - | Shrunk tumor size and volume | [7] |

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature for evaluating the anticancer effects of this compound.

Cell Viability and Cytotoxicity Assays

-

MTT Assay: This colorimetric assay is widely used to assess cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound or its analogues for specific time periods (e.g., 24, 48 hours).[5][8]

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for a few hours to allow the formation of formazan (B1609692) crystals by metabolically active cells.[23]

-

Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[24][25]

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 540 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.[23]

-

-

SRB Assay: The sulforhodamine B (SRB) assay is another method to measure drug-induced cytotoxicity.

-

Cell Fixation: After drug treatment, fix the cells with trichloroacetic acid (TCA).

-

Staining: Stain the fixed cells with SRB dye.

-

Washing: Wash away the unbound dye.

-

Solubilization: Solubilize the protein-bound dye with a Tris base solution.

-

Absorbance Measurement: Measure the absorbance to determine the total protein mass, which is proportional to the cell number.

-

Apoptosis Assays

-

DNA Fragmentation Analysis:

-

Cell Lysis: Lyse the treated and untreated cells.

-

DNA Extraction: Extract the genomic DNA.

-

Agarose (B213101) Gel Electrophoresis: Run the extracted DNA on an agarose gel. Apoptotic cells will show a characteristic "ladder" pattern due to the cleavage of DNA into internucleosomal fragments.[6]

-

-

Flow Cytometry with Annexin V/Propidium Iodide (PI) Staining:

-

Cell Harvesting: Harvest the treated cells.

-

Staining: Stain the cells with Annexin V-FITC (which binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane in early apoptotic cells) and PI (which enters cells with compromised membranes, indicating late apoptosis or necrosis).[25]

-

Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.

-

-

Western Blot Analysis for Apoptosis-Related Proteins:

-

Protein Extraction: Extract total protein from treated and untreated cells.

-